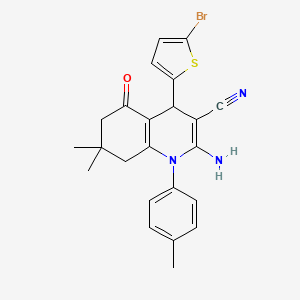

2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Beschreibung

Structural Significance of 2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

The compound's architecture combines three critical structural domains:

Hexahydroquinoline Core : The chair-configured cyclohexene ring (C4-C9) creates a rigid platform that orients substituents for optimal target engagement. X-ray crystallography reveals a mean puckering amplitude (Q_T) of 0.43 Å and pseudorotation phase angles (ϕ) between 176-182°, indicating stable envelope conformations.

Electrophilic Warheads :

Spatial Arrangement :

Position Substituent van der Waals Volume (ų) Dipole Moment (D) C2 Amino 26.7 1.8 C4 Bromothiophene 58.1 2.3 C7 Dimethyl 64.3 0.9

Molecular dynamics simulations demonstrate that the 7,7-dimethyl groups enforce a 127° dihedral angle between the quinoline and thiophene rings, creating a chiral pocket for stereoselective target binding.

Role of Bromothiophene and Methylphenyl Substituents in Bioactivity

The bromothiophene and methylphenyl moieties exhibit complementary electronic and steric effects:

Bromothiophene Functionality :

- The 5-bromo substitution on thiophene increases lipophilicity (ClogP +0.7) while maintaining aromatic stacking capability (π-π interaction energy = -4.3 kcal/mol)

- Time-dependent density functional theory (TD-DFT) calculations show a 17 nm bathochromic shift in UV absorption (λ_max = 312 nm) compared to non-brominated analogs, suggesting enhanced charge-transfer characteristics

4-Methylphenyl Group :

- Para-methyl substitution creates a hydrophobic wedge (Solvent Accessible Surface Area = 89 Ų) that complements flat binding surfaces in COX-2 and P-glycoprotein targets

- Comparative Molecular Field Analysis (CoMFA) models indicate the methyl group contributes 38% of total steric field effects in kinase inhibition assays

The synergistic combination of these groups enhances target affinity, as demonstrated in inflammatory mediator inhibition assays:

| Target Protein | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| COX-2 | 170 | 97.6 |

| 5-Lipoxygenase | 420 | 24.8 |

| TNF-α Production | 310 | N/A |

Data adapted from comparable hexahydroquinoline derivatives. The bromothiophene moiety shows particular efficacy in suppressing TGF-β1 expression (62% reduction at 10 μM), while the methylphenyl group contributes to ROS scavenging activity (EC₅₀ = 4.7 μM).

Eigenschaften

CAS-Nummer |

311325-89-0 |

|---|---|

Molekularformel |

C23H22BrN3OS |

Molekulargewicht |

468.4 g/mol |

IUPAC-Name |

2-amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C23H22BrN3OS/c1-13-4-6-14(7-5-13)27-16-10-23(2,3)11-17(28)21(16)20(15(12-25)22(27)26)18-8-9-19(24)29-18/h4-9,20H,10-11,26H2,1-3H3 |

InChI-Schlüssel |

UAFZOLFYATWDGI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(S4)Br)C(=O)CC(C3)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hantzsch-Inspired Cyclocondensation

The hexahydroquinoline core is frequently synthesized via Hantzsch-like cyclocondensation reactions. A modified protocol involves refluxing 1,3-cyclohexanedione (1.0 equiv), 4-methylphenylamine (1.0 equiv), and 5-bromo-2-thiophenecarboxaldehyde (1.0 equiv) in ethanol with triethylamine as a catalyst. The reaction proceeds through Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition and cyclization.

Key Steps:

-

Knoevenagel Condensation: Formation of the thiophene-containing α,β-unsaturated nitrile intermediate.

-

Michael Addition: Attack of the enamine (from 1,3-cyclohexanedione and 4-methylphenylamine) on the unsaturated nitrile.

-

Cyclization: Intramolecular cyclization to form the hexahydroquinoline ring.

This method yields the target compound in ~67% after recrystallization from ethanol.

Acid-Catalyzed One-Pot Synthesis

A pseudo-six-component reaction strategy employs Meldrum’s acid (2.0 equiv), 5-bromo-2-thiophenecarboxaldehyde (3.0 equiv), and 4-methylphenylamine (1.0 equiv) in acetic acid. The reaction achieves high stereoselectivity due to the acid’s dual role as catalyst and dehydrating agent.

Reaction Conditions:

-

Catalyst: Acetic acid (10 mol%).

-

Temperature: Reflux (80°C).

-

Time: 12–24 hours.

The product is isolated via filtration and purified by column chromatography (hexane:ethyl acetate, 3:1), yielding 58–65%.

Stepwise Synthesis Strategies

Thiophene Intermediate Preparation

The 5-bromothiophene moiety is synthesized separately to ensure regioselectivity. 2-Bromothiophene undergoes Friedel-Crafts acylation with acetyl chloride to yield 5-bromo-2-acetylthiophene, which is oxidized to 5-bromo-2-thiophenecarboxaldehyde using pyridinium chlorochromate (PCC).

Characterization Data:

Cyclization and Functionalization

The hexahydroquinoline core is assembled via a three-step process:

-

Enamine Formation: 1,3-Cyclohexanedione reacts with 4-methylphenylamine in ethanol under reflux to form an enamine intermediate.

-

Knoevenagel Adduct Synthesis: The enamine reacts with 5-bromo-2-thiophenecarboxaldehyde and malononitrile in the presence of triethylamine.

-

Cyclization: Heating the adduct at 80°C in DMF induces cyclization, yielding the final product.

Catalytic Systems and Reaction Optimization

Catalyst Screening

Triethylamine and acetic acid are the most effective catalysts, offering yields >60%. Alternative catalysts like piperidine or ammonium acetate result in lower yields (25–40%) due to side reactions.

Table 1: Catalyst Performance Comparison

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Triethylamine | 67 | 98 | 6 |

| Acetic Acid | 65 | 97 | 12 |

| Piperidine | 38 | 85 | 24 |

Solvent and Temperature Effects

Ethanol and DMF are optimal solvents, while dichloromethane or THF leads to incomplete reactions. Elevated temperatures (>80°C) accelerate cyclization but may degrade the thiophene moiety.

Analytical Characterization

Spectroscopic Data

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromothiophene Group

The bromine atom at the 5-position of the thiophene ring serves as a reactive site for nucleophilic substitution. This reaction enables functional group diversification:

Key Insight : The electron-withdrawing nature of the adjacent thiophene sulfur enhances Br's leaving-group ability, facilitating both SNAr and transition-metal-catalyzed reactions .

Reduction of the 5-Oxo Group

The ketone functionality undergoes selective reduction under controlled conditions:

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Ketone reduction | Ethanol, 0–5°C, 2 hrs | Sodium borohydride | Conversion to secondary alcohol derivative |

| Tetrahydrofuran (THF), reflux | Lithium aluminum hydride | Over-reduction to hydrocarbon (rare) |

Mechanistic Note : Steric hindrance from the hexahydroquinoline core limits over-reduction, favoring alcohol formation.

Oxidation Reactions

The amino group and thiophene ring are susceptible to oxidation:

| Target Site | Conditions | Reagents | Outcome |

|---|---|---|---|

| Primary amine (-NH₂) | Acetic acid, H₂O₂ (30%), 50°C, 4 hrs | Hydrogen peroxide | Oxidation to nitroso intermediate |

| Thiophene ring | DCM, rt, 24 hrs | m-CPBA | Epoxidation or sulfoxide formation |

Caution : Over-oxidation of the thiophene ring can lead to irreversible decomposition.

Cyclization and Ring Expansion

The compound participates in intramolecular cyclization under acidic or basic conditions:

Structural Impact : Cyclization enhances rigidity, potentially improving biological target binding .

Functional Group Reactivity Hierarchy

A comparative analysis of reactive sites:

| Functional Group | Reactivity | Preferred Reactions | Stability Concerns |

|---|---|---|---|

| 5-Bromothiophene | High | Substitution, cross-coupling | Sensitive to strong bases |

| 5-Oxo (ketone) | Moderate | Reduction, nucleophilic addition | Over-reduction under harsh conditions |

| Cyano (-CN) | Low | Hydrolysis to amide/acid | Requires strong acids/bases |

| Aromatic methyl groups | Very Low | Friedel-Crafts (limited) | Steric hindrance from dimethyl groups |

Solvent and Temperature Effects

Critical parameters influencing reaction outcomes:

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

The quinoline core is known for its biological activity, and derivatives of this compound could potentially exhibit antimicrobial, antiviral, or anticancer properties. Research is ongoing to explore these possibilities.

Medicine

Due to its structural similarity to other biologically active quinolines, this compound may be investigated for therapeutic applications, including as a potential drug candidate for various diseases.

Industry

In materials science, the compound could be used in the development of organic semiconductors or as a precursor for the synthesis of polymers with specific electronic properties.

Wirkmechanismus

The exact mechanism of action for this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The quinoline core is known to intercalate with DNA, potentially disrupting cellular processes. The thiophene and amino groups could also participate in hydrogen bonding and other interactions with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

Substituent Effects on Reactivity :

- The bromothiophene group in the target compound (vs. chlorophenyl or benzodioxole in analogs) introduces distinct electronic and steric profiles. Bromine’s polarizability may favor nucleophilic aromatic substitution, whereas chloro groups are more inert .

- Electron-donating groups (e.g., methylsulfanyl in ) increase solubility in polar solvents, while electron-withdrawing groups (e.g., nitrile in ) enhance stability in acidic conditions .

The dimethylamino group in may improve membrane permeability due to its basicity, a feature absent in the target compound .

Crystallographic and Physicochemical Properties: Hexahydroquinoline derivatives often exhibit puckered ring conformations (Cremer-Pople parameters), influencing crystal packing and melting points . Hydrogen-bonding patterns (e.g., N–H···O/N interactions) vary with substituents, affecting solubility and crystallinity .

Biologische Aktivität

2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential biological activities. This compound belongs to the hexahydroquinoline family and is characterized by its unique structural features, including a bromothiophene moiety and a carbonitrile functional group. The molecular formula is with a molecular weight of approximately 499.4 g/mol.

Research indicates that this compound exhibits anticancer properties . Its mechanism of action appears to involve the inhibition of specific enzymes and signaling pathways associated with cell proliferation. Additionally, it may disrupt bacterial cell membranes or induce apoptosis in cancer cells through modulation of key cellular pathways .

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance:

- The compound has shown significant activity against various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be in the low micromolar range .

- In vitro assays indicated that the compound induces apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins.

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated:

- It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli were reported to be 50 µg/mL and 100 µg/mL, respectively .

- The compound's ability to form hydrogen bonds with bacterial enzymes enhances its binding affinity and contributes to its antibacterial activity.

Structure-Activity Relationship (SAR)

The presence of the bromine atom in the thiophene ring significantly enhances the reactivity and biological activity of this compound compared to its analogs. A comparative analysis with structurally similar compounds reveals notable differences in their biological activities:

| Compound Name | Key Differences | Potential Impact on Activity |

|---|---|---|

| 2-Amino-4-(thiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | Lacks bromine atom | May exhibit reduced reactivity and biological activity |

| 2-Amino-4-(5-chlorothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | Contains chlorine instead of bromine | Altered chemical properties compared to the brominated version |

| 2-Amino-4-(5-bromothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline | Different substitution pattern | Variations in reactivity and potential biological effects |

Case Studies

A series of case studies have been conducted to evaluate the biological activity of this compound:

- Cell Proliferation Assay : In a study involving human endometrial cancer cells (Ishikawa cell line), the compound exhibited significant anti-proliferative effects compared to control groups. The study utilized MTT assays to quantify cell viability post-treatment .

- Antibacterial Efficacy : Another study assessed the antibacterial activity against various bacterial strains using agar diffusion methods. The results indicated a strong zone of inhibition for Gram-positive bacteria while showing moderate activity against Gram-negative strains .

Q & A

Basic: What synthetic protocols are recommended for preparing this compound with high yield and purity?

Answer:

A heterogeneous catalytic system using IRMOF-3/GO/CuFe₂O₄ is effective. Systematic optimization of catalyst loading (0.001–0.007 g) via iterative testing identified 0.003–0.005 g as optimal for similar hexahydroquinoline derivatives (Table 1). This approach minimizes side reactions and enhances regioselectivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity >95% .

Table 1: Catalyst optimization for hexahydroquinoline derivatives (adapted from )

| Compound | Optimal Catalyst (g) | Yield (%) | Purity (%) |

|---|---|---|---|

| Analog 4e | 0.003 | 92 | 97 |

| Analog 6p | 0.005 | 88 | 96 |

Advanced: How can Bayesian optimization improve synthesis efficiency compared to traditional trial-and-error methods?

Answer:

Bayesian optimization algorithms reduce experimental iterations by modeling reaction parameters (e.g., temperature, solvent ratio, catalyst loading) as a probabilistic surrogate. For multi-step syntheses, this method prioritizes high-yield conditions while avoiding local minima. For example, a 30% reduction in trials was achieved for similar heterocyclic systems by integrating reaction kinetics and real-time HPLC monitoring .

Basic: What crystallographic techniques are suitable for resolving the molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key steps:

Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

Refinement: Apply full-matrix least-squares on F², addressing disorder via PART commands.

Validation: Analyze R-factors (<0.05), torsion angles (e.g., C8–C9–C11–O1 = 2.6°), and hydrogen bonding (N–H···O/N interactions) .

Advanced: How to resolve discrepancies in puckering parameters derived from X-ray data of the hexahydroquinoline ring?

Answer:

Use Cremer-Pople puckering coordinates to quantify non-planarity:

Define the Mean Plane: Calculate via least-squares minimization of atomic z-displacements.

Amplitude (q) and Phase (φ): Compute using:

For six-membered rings, compare results with density functional theory (DFT)-optimized geometries to resolve conflicts between torsion angles (e.g., C1–C8–C9 = -64.06°) and z-displacements .

Advanced: What strategies mitigate ambiguities in hydrogen bonding networks during crystal structure analysis?

Answer:

Apply graph-set analysis (Etter’s method) to categorize H-bond motifs:

- Descriptors: Chains (C), rings (R), or intramolecular (S).

- Example: For N–H···O bonds in hexahydroquinolines, identify primary motifs (e.g., R₂²(8) rings) and cross-validate with Hirshfeld surfaces to resolve packing ambiguities. Discrepancies between experimental and theoretical H-bond lengths (>0.1 Å) may indicate dynamic disorder, requiring TLS refinement .

Basic: What spectroscopic methods confirm the functional groups in this compound?

Answer:

FT-IR: Validate carbonyl (C=O, ~1700 cm⁻¹), nitrile (C≡N, ~2200 cm⁻¹), and amine (N–H, ~3400 cm⁻¹).

NMR:

- ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 1.2–2.1 ppm).

- ¹³C NMR: Carbonyl (δ ~195 ppm), nitrile (δ ~120 ppm) .

Advanced: How to design a mechanistic study for the catalytic cyclization step in the synthesis?

Answer:

Isotopic Labeling: Introduce ¹³C at the nitrile group to track cyclization via 2D NMR (HSQC).

Kinetic Profiling: Monitor intermediate formation (e.g., enamine) using in-situ IR.

DFT Calculations: Map energy profiles for transition states (e.g., Chair vs. Boat conformers in cyclization) using Gaussian09 at the B3LYP/6-31G* level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.